Azetidin-3-ylideneacetic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azetidin-3-ylideneacetic acid hydrochloride involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
Azetidin-3-ylideneacetic acid hydrochloride is a derivative of azetidine, which is a four-membered heterocyclic ring that contains nitrogen. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis
Azetidin-3-ylideneacetic acid hydrochloride is a white to off-white powder. It has a molecular weight of 153.57 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
2. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines
- Summary of Application : This research discusses the synthetic chemistry of azetidine, their ubiquity in natural products, and importance in medicinal chemistry .
- Methods of Application : The review addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .
- Results or Outcomes : The review highlights the potential of azetidines in peptidomimetic and nucleic acid chemistry .
3. Synthesis of Various 1,3-Disubstituted Azetidines
- Summary of Application : This research focuses on the synthesis of various 1,3-disubstituted azetidines .
- Methods of Application : The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
- Results or Outcomes : The study resulted in a straightforward synthesis of various 1,3-disubstituted azetidines .
4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
5. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines
- Summary of Application : This research discusses the synthetic chemistry of azetidine, their ubiquity in natural products, and importance in medicinal chemistry .
- Methods of Application : The review addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .
- Results or Outcomes : The review highlights the potential of azetidines in peptidomimetic and nucleic acid chemistry .
6. Synthesis of Various 1,3-Disubstituted Azetidines
- Summary of Application : This research focuses on the synthesis of various 1,3-disubstituted azetidines .
- Methods of Application : The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
- Results or Outcomes : The study resulted in a straightforward synthesis of various 1,3-disubstituted azetidines .
Safety And Hazards
The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
properties
IUPAC Name |
2-(azetidin-3-ylidene)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSCQPIXFWNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-ylideneacetic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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